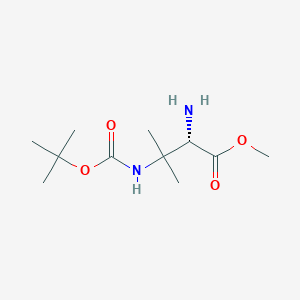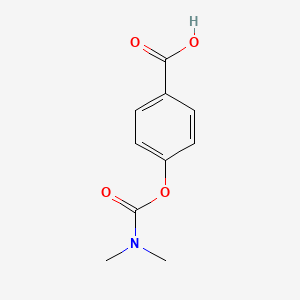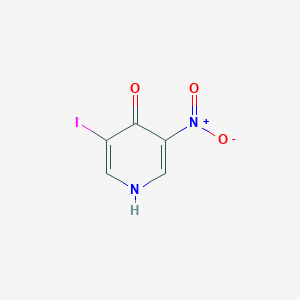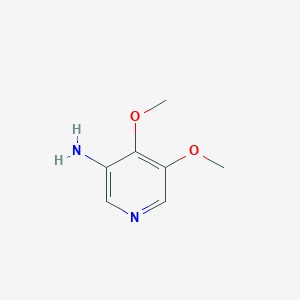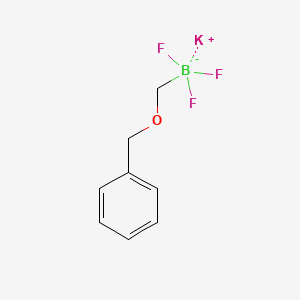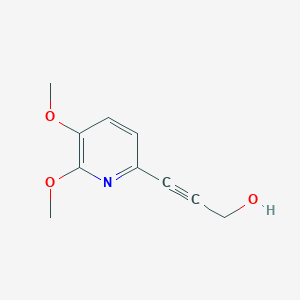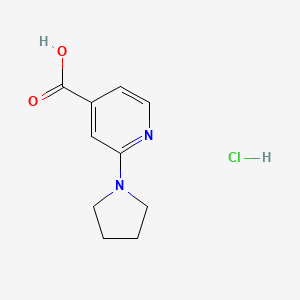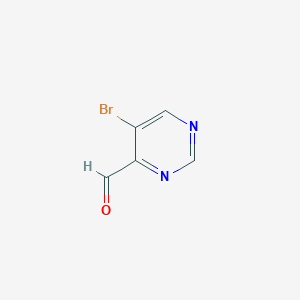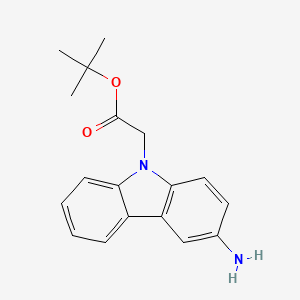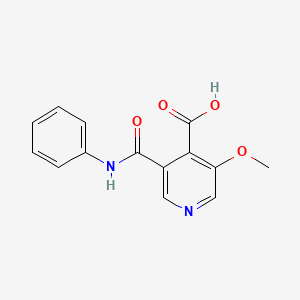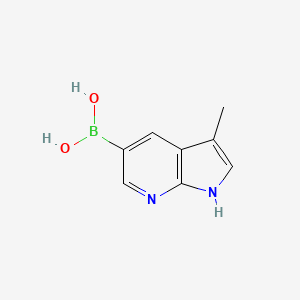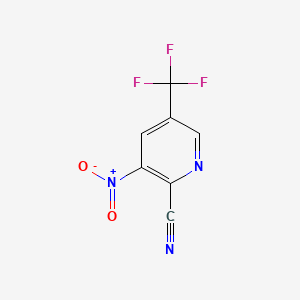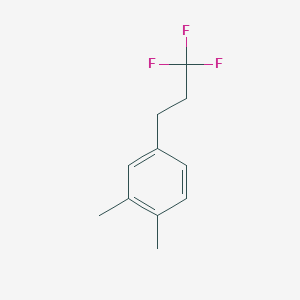
1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene
Overview
Description
1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene is an organic compound with the molecular formula C11H13F3 It is a derivative of benzene, where the benzene ring is substituted with two methyl groups at the 1 and 2 positions and a trifluoropropyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, 1,2-dimethylbenzene (o-xylene) is reacted with 3,3,3-trifluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The trifluoropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the trifluoropropyl group can be replaced with other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzoic acid or 1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzaldehyde.
Reduction: Formation of 1,2-dimethyl-4-propylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoropropyl group can impart desirable properties such as increased lipophilicity and metabolic stability.
Biology: Studied for its potential interactions with biological macromolecules. The trifluoropropyl group can enhance binding affinity to certain biological targets.
Medicine: Investigated for its potential use in drug discovery and development. The trifluoropropyl group can improve the pharmacokinetic properties of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties can be leveraged to develop new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene depends on its specific application. In biological systems, the trifluoropropyl group can interact with hydrophobic pockets of proteins, enhancing binding affinity and specificity. The methyl groups can also influence the compound’s overall lipophilicity, affecting its distribution and metabolism within the body. The benzene ring provides a stable aromatic core that can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene (o-xylene): Lacks the trifluoropropyl group, resulting in different chemical and physical properties.
1,4-Dimethyl-2-(3,3,3-trifluoropropyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1,2,4-Trimethylbenzene:
Uniqueness
1,2-Dimethyl-4-(3,3,3-trifluoropropyl)benzene is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various fields of research and industry, offering advantages over similar compounds that lack this functional group.
Properties
IUPAC Name |
1,2-dimethyl-4-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-8-3-4-10(7-9(8)2)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDQFBDQIUKGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


